N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
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Overview
Description
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a pyrrolidinone ring, and a methoxyphenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group and other functional groups can be substituted with different groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)morpholine-4-carboxamide
- N-(1-(3-methoxyphenyl)-2-oxopyrrolidin-3-yl)morpholine-4-carboxamide
Uniqueness
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-4-2-3-13(10-14)19-11-12(9-15(19)20)17-16(21)18-5-7-23-8-6-18/h2-4,10,12H,5-9,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYDRNWMNJISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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